molecular formula C13H16N6O B14688388 4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine CAS No. 27117-07-3

4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine

Cat. No.: B14688388
CAS No.: 27117-07-3
M. Wt: 272.31 g/mol
InChI Key: QEBPIWMCHIBUSB-UHFFFAOYSA-N
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Description

4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine typically involves the condensation of 3-methyl-5-(pyridin-3-yl)-4H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with morpholine. The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole or pyridine derivatives.

    Substitution: Formation of substituted pyrazole or pyridine derivatives with various functional groups.

Scientific Research Applications

4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(pyridin-3-yl)-4H-pyrazole: A precursor in the synthesis of

Properties

CAS No.

27117-07-3

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

(5-methyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-morpholin-4-yldiazene

InChI

InChI=1S/C13H16N6O/c1-10-12(17-18-19-5-7-20-8-6-19)13(16-15-10)11-3-2-4-14-9-11/h2-4,9H,5-8H2,1H3,(H,15,16)

InChI Key

QEBPIWMCHIBUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CN=CC=C2)N=NN3CCOCC3

Origin of Product

United States

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